
7-Chloro-2-mercaptobenzoxazole
Descripción general
Descripción
Synthesis Analysis
7-Chloro-2-mercaptobenzoxazole can be synthesized by employing 6-chloro-2-aminophenol (an o-aminophenol) as a starting reagent .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClNOS . It possesses both a thiol group (SH) and a chloro group (Cl) that react with different amino acid side chains on proteins.Chemical Reactions Analysis
The crosslinking ability of this compound stems from its bifunctional structure. It possesses both a thiol group (SH) and a chloro group (Cl) that react with different amino acid side chains on proteins.Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H4ClNOS, with an average mass of 185.631 Da and a monoisotopic mass of 184.970215 Da . The experimental melting point is 252-256 °C .Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
7-Chloro-2-mercaptobenzoxazole and its derivatives have been extensively studied for their potential as enzyme inhibitors. For example, 2-mercaptobenzoxazole, a closely related compound, has been identified as an effective inhibitor of human carbonic anhydrases (hCAs), showing a novel binding mode to the enzyme active site (Bozdağ et al., 2020).
Corrosion Inhibition
This compound and similar compounds have also been studied for their use in corrosion inhibition. Research has shown that 2-mercaptobenzoxazole (MBOH) is an effective corrosion inhibitor for copper in chloride solutions, following kinetic-controlled and diffusion-controlled processes (Finšgar & Merl, 2014).
Antimicrobial Applications
Synthesis of new derivatives of 2-mercaptobenzoxazole, such as substituted benzoxazole derivatives, has been explored for antimicrobial activity. Some of these derivatives have shown specific inhibition effects against gram-positive bacteria, indicating potential as specific antibacterial drugs (Alheety, 2019).
Conjugates with Pharmacological Applications
This compound derivatives have been synthesized and chemically bonded onto polymeric materials for potential pharmacological applications. These conjugates show a controlled release capacity and have been recommended as candidates for pharmacological applications due to their toxicological and antimicrobial tests (Aparaschivei et al., 2014).
Spectrophotometry and Spectrofluorimetry Applications
This compound and its derivatives have been used as labeling reagents in various spectrophotometric and spectrofluorimetric methods for the determination of pharmaceutical amines (Elbashir et al., 2011).
Surface Analysis in Corrosion Studies
This compound and related compounds have been utilized in detailed surface analysis studies, especially in the context of corrosion inhibition. Techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have been used to analyze the effectiveness of these compounds as corrosion inhibitors for brass in chloride solution (Finšgar, 2021).
Synthesis and Structural Characterization
The synthesis and structural characterization of this compound derivatives have been a subject of research, contributing to a better understanding of their chemical properties and potential applications (Ahmad & Mohsen, 2015).
Mecanismo De Acción
- Role : CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. They play crucial roles in pH regulation, gas exchange, ion transport, and other physiological processes .
- Binding Mode : Through kinetic and structural studies, it has been demonstrated that 7-Chloro-2-mercaptobenzoxazole effectively inhibits hCAs with a peculiar binding mode. The active site of CAs contains a zinc ion coordinated by conserved histidine residues and a water molecule/hydroxide ion. This compound binds to this site, disrupting the catalytic mechanism .
- Affected Pathways : Abnormal CA activity is associated with various diseases. By inhibiting CAs, this compound impacts processes such as pH regulation, gas exchange, bone resorption, and fatty acid metabolism .
- Downstream Effects : Specific downstream effects depend on the tissue distribution and isozyme selectivity. For example, inhibition of CA IX may affect tumor growth and pH regulation in cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
2-Mercaptobenzoxazole, a closely related compound, is a widely used organic scaffold in medicinal chemistry. By means of kinetic and structural studies, it has been demonstrated that this molecule can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . This could pave the way for the development of selective CA inhibitors .
Análisis Bioquímico
Biochemical Properties
7-Chloro-2-mercaptobenzoxazole plays a significant role in biochemical reactions, primarily as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are zinc-containing proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. The compound interacts with the active site of hCAs, binding to the zinc ion and inhibiting the enzyme’s activity . This interaction is crucial for its potential therapeutic applications, including the treatment of glaucoma, edema, and other conditions where carbonic anhydrase inhibition is beneficial.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrases, the compound can alter pH regulation, ion transport, and gas exchange within cells . These changes can impact cellular homeostasis and metabolic activities, making this compound a valuable compound for studying cellular physiology and pathology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiol group of the compound forms a covalent bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This binding disrupts the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and proton. Additionally, the chloro group of the compound can interact with amino acid side chains, further stabilizing the enzyme-inhibitor complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, reducing its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to target sites . These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytosol, where it interacts with carbonic anhydrases and other target enzymes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its inhibitory effects on enzyme activity.
Propiedades
IUPAC Name |
7-chloro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRDNTGJMQMSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403433 | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-93-2 | |
| Record name | 51793-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)

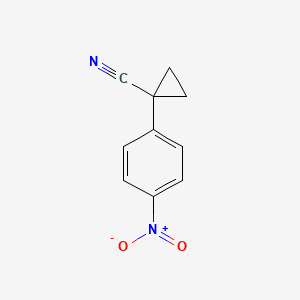
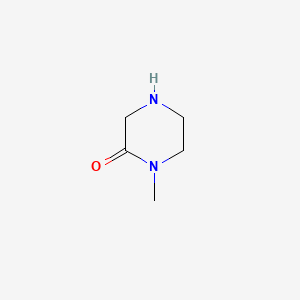
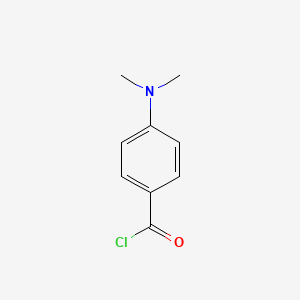
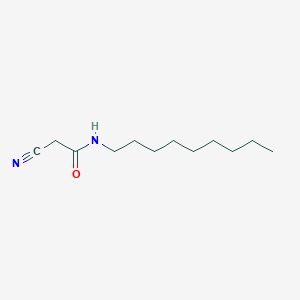

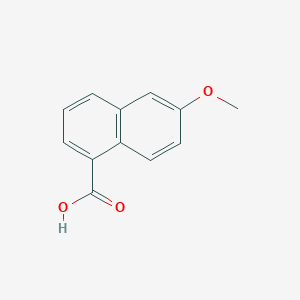
![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)
![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)
